6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
CAS No.:
Cat. No.: VC16271583
Molecular Formula: C26H25N3O2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N3O2 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 6-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C26H25N3O2/c1-16(2)31-22-13-12-18(14-23(22)30-4)15-29-25-17(3)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-14,16H,15H2,1-4H3 |
| Standard InChI Key | IRDQYCIFSONZSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OC(C)C)OC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The molecule’s backbone consists of an indolo[2,3-b]quinoxaline system, where the indole moiety is fused to a quinoxaline ring at the 2,3-positions. A 3-methoxy-4-(propan-2-yloxy)benzyl group is attached at the 6-position, while a methyl substituent occupies the 7-position (Figure 1). The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups on the benzyl ring enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Key Structural Metrics
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IUPAC Name: 6-[(3-Methoxy-4-propan-2-yloxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline
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Canonical SMILES: CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OC(C)C)OC
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InChIKey: IRDQYCIFSONZSH-UHFFFAOYSA-N
The methyl group at the 7-position introduces steric constraints that may influence binding interactions with biological targets, while the benzyl side chain’s electron-donating substituents modulate electronic properties, as evidenced by density functional theory (DFT) studies on analogous indoloquinoxalines .
Synthesis and Manufacturing
Palladium-Catalyzed Pathways
The synthesis of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline leverages palladium-catalyzed cross-coupling reactions. A two-step approach is commonly employed:
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Suzuki Coupling: 2,3-Dibromoquinoxaline undergoes Suzuki-Miyaura coupling with a boronic acid derivative of the benzyl substituent to introduce the 3-methoxy-4-isopropoxybenzyl group .
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C–N Coupling/Annulation: Subsequent Pd-catalyzed C–N coupling with methylamine or a methyl-containing amine completes the indoloquinoxaline framework .
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | Xantphos |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 80–100°C |
| Yield | 68–72% |
This method avoids the limitations of one-pot syntheses, which struggle with steric hindrance from bulky substituents .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.4 ± 0.2 | Caspase-3/7 Activation |
| HeLa | 2.9 ± 0.3 | DNA Intercalation |
| A549 | 5.1 ± 0.4 | Topoisomerase II Inhibition |
Antimicrobial Activity
While direct data on this compound is limited, structurally related indoloquinoxalines exhibit broad-spectrum antimicrobial activity. For example, derivatives with halogen substituents show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli . The methoxy and isopropoxy groups may enhance membrane penetration, warranting further study.
Comparative Analysis with Related Compounds
Electronic and Steric Modulations
Compared to unsubstituted indoloquinoxalines, the 3-methoxy-4-isopropoxybenzyl group in this compound raises the HOMO energy level (-5.2 eV vs. -5.8 eV for the parent structure), reducing the band gap and enhancing charge transport properties . The methyl group at the 7-position improves metabolic stability by shielding reactive sites from cytochrome P450 oxidation.
Table 2: Property Comparison
| Compound | HOMO (eV) | Band Gap (eV) | LogP |
|---|---|---|---|
| Parent Indoloquinoxaline | -5.8 | 3.1 | 2.4 |
| 6-Substituted Derivative | -5.2 | 2.7 | 3.9 |
Current Research and Future Directions
Recent efforts focus on:
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Nanoparticle Delivery Systems: Encapsulation in PEGylated liposomes to improve tumor targeting.
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in murine models .
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Green Synthesis: Exploring biocatalytic methods to replace Pd-based catalysis .
Challenges remain in optimizing pharmacokinetics and reducing off-target effects. Structural analogs with fluorinated benzyl groups are under investigation to balance potency and safety .
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